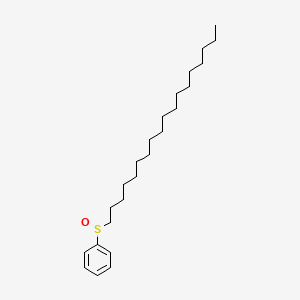
Benzene, (octadecylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, (octadecylsulfinyl)- typically involves the sulfoxidation of octadecylbenzene. This process can be achieved through the following steps:
Sulfoxidation Reaction: Octadecylbenzene is reacted with an oxidizing agent such as hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to introduce the sulfinyl group.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH(_2)Cl(_2)) at low temperatures to prevent over-oxidation and ensure the selective formation of the sulfinyl group.
Industrial Production Methods: In an industrial setting, the production of benzene, (octadecylsulfinyl)- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Benzene, (octadecylsulfinyl)- can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Common Reagents and Conditions:
Oxidation: KMnO(_4), CrO(_3), H(_2)O(_2)
Reduction: LiAlH(_4), NaBH(_4)
Substitution: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)), sulfonating agents (SO(_3))
Major Products:
Oxidation: Benzene, (octadecylsulfonyl)-
Reduction: Benzene, (octadecylthio)-
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Benzene, (octadecylsulfinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of lipid interactions and membrane dynamics due to its long alkyl chain.
Medicine: Research into its potential as a drug delivery agent or as a component in pharmaceutical formulations is ongoing.
Industry: It is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism by which benzene, (octadecylsulfinyl)- exerts its effects depends on its chemical environment and the specific reactions it undergoes. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The long alkyl chain allows for hydrophobic interactions, making it useful in studies of lipid bilayers and membrane-associated processes.
Comparison with Similar Compounds
Benzene, (octadecylthio)-: Similar structure but with a sulfide group instead of a sulfinyl group.
Benzene, (octadecylsulfonyl)-: Contains a sulfonyl group, resulting from further oxidation of the sulfinyl group.
Uniqueness: Benzene, (octadecylsulfinyl)- is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This versatility makes it a valuable compound in various chemical and industrial applications.
Properties
CAS No. |
114045-22-6 |
|---|---|
Molecular Formula |
C24H42OS |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
octadecylsulfinylbenzene |
InChI |
InChI=1S/C24H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(25)24-21-18-17-19-22-24/h17-19,21-22H,2-16,20,23H2,1H3 |
InChI Key |
YDYGJQFGBZGAQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



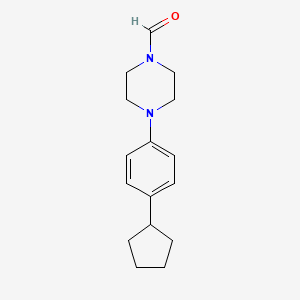
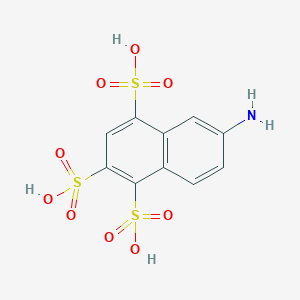
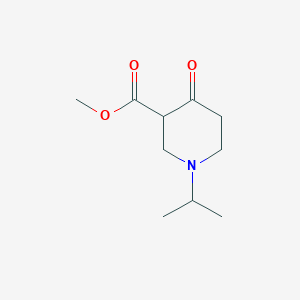


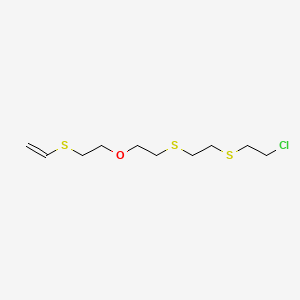
![2-[2-(2,5-Dimethylphenyl)propyl]cyclohexan-1-one](/img/structure/B14308670.png)
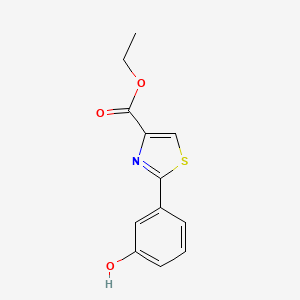
![3-[4-(Hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14308682.png)
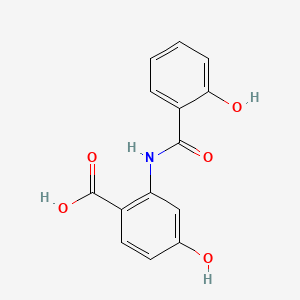
![2-(Piperidin-1-yl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14308690.png)
![6-[8-(Benzyloxy)-7-bromoquinolin-2-yl]pyridine-2-carboxylic acid](/img/structure/B14308695.png)
![N,N-Dimethyl-4-{[(pyrimidin-2-yl)imino]methyl}aniline](/img/structure/B14308702.png)
